molecular formula C13H8Cl2O3 B2430234 (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-40-3

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2430234
CAS No.: 874999-40-3
M. Wt: 283.1
InChI Key: XLVFABVMGWHYIV-DUXPYHPUSA-N
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Description

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a 3,5-dichlorophenyl group and a propenoic acid moiety

Scientific Research Applications

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the 3,5-dichlorophenyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated carboxylic acids

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative used as a platform chemical for the synthesis of various organic compounds.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals and materials.

    2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.

Uniqueness

(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a propenoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-5-8(6-10(15)7-9)12-3-1-11(18-12)2-4-13(16)17/h1-7H,(H,16,17)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVFABVMGWHYIV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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